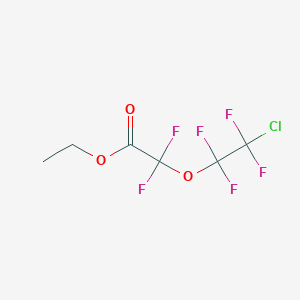
Ethyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate typically involves the reaction of ethyl acetate with a fluorinated chloroethane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting from readily available raw materials. The process includes steps such as halogenation, esterification, and purification. Advanced techniques like distillation and crystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding acid and alcohol, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty materials and coatings due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of Ethyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various substrates, influencing the reactivity and stability of the compound. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with no halogenation.
2-chloro-1,1,2,2-tetrafluoroethane: A related fluorinated compound without the ester group.
Difluoroacetic acid: Contains the difluoroacetate moiety but lacks the ethyl and chloro groups.
Uniqueness
Ethyl (2-chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetate is unique due to its combination of multiple fluorine atoms, a chloro group, and an ester functionality. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
83865-06-9 |
|---|---|
Molecular Formula |
C6H5ClF6O3 |
Molecular Weight |
274.54 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoroacetate |
InChI |
InChI=1S/C6H5ClF6O3/c1-2-15-3(14)4(8,9)16-6(12,13)5(7,10)11/h2H2,1H3 |
InChI Key |
UYGBEJQPNRXJLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(OC(C(F)(F)Cl)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)
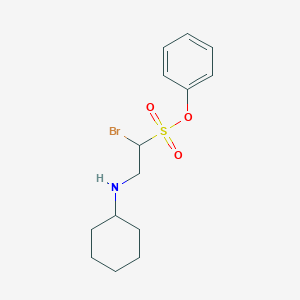
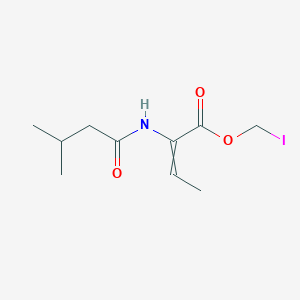
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
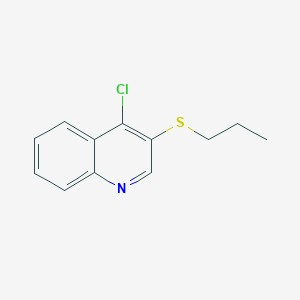
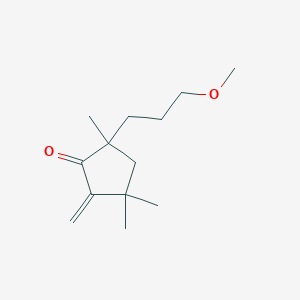
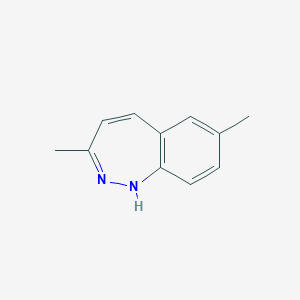
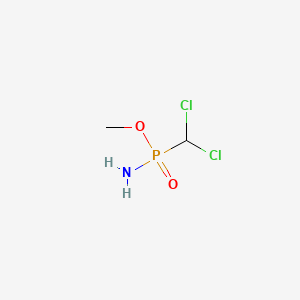
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
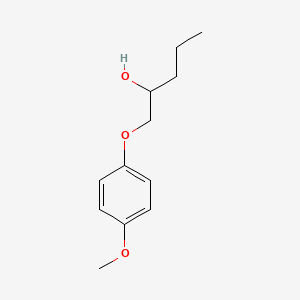
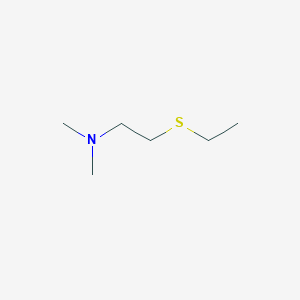
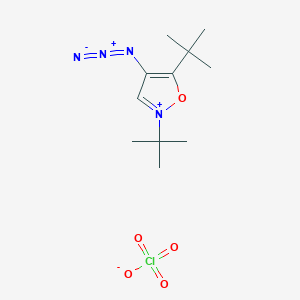
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
